4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide
Description
4-Methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a 4-methoxy group at position 4, a 4-methylphenyl substituent at position 1, and an N-(1-phenylethyl) carboxamide group at position 3.
Properties
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-9-11-17(12-10-14)24-19(25)13-18(27-3)20(23-24)21(26)22-15(2)16-7-5-4-6-8-16/h4-13,15H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQUZGPMXWRRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC(C)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a 1,4-diketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using a suitable methylating agent such as methyl iodide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridazine derivative with an appropriate amine, such as 1-phenylethylamine, under suitable conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the phenyl ring.
Reduction: Reduction reactions could occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) can be used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored as a potential drug candidate. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be leveraged to create materials with desirable characteristics, such as increased durability or specific reactivity.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific application. For example, if it is being studied as a drug candidate, its mechanism of action would involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. This could involve inhibition of enzyme activity, activation of receptors, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyridazine derivatives from the provided evidence. Key differences in substituents, molecular weight, and physicochemical properties are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Lipophilicity: The target compound’s N-(1-phenylethyl) group (hypothetical) increases lipophilicity compared to ’s N-phenyl analog (335.36 g/mol) . This bulky substituent may enhance membrane permeability but reduce aqueous solubility. ’s N-[4-(dimethylamino)phenyl] group (378.42 g/mol) introduces a polar tertiary amine, improving solubility in polar solvents .
Electronic Modifications :
- Replacing the 4-methoxy group (target) with 4-hydroxy (, .26 g/mol) lowers electron-donating capacity and increases acidity (pKa ~4.50 in ) .
Physicochemical Properties: ’s 4-phenoxyphenyl substituent (323.3 g/mol) introduces a rigid, hydrophobic moiety, contrasting with the target’s flexible N-(1-phenylethyl) group .
Biological Activity
4-Methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula: C21H21N3O3. Its structural features include a dihydropyridazine core, which is known for various biological activities. The presence of methoxy and methyl groups may enhance its lipophilicity and influence its interaction with biological targets.
Antitumor Activity
Research has indicated that derivatives of dihydropyridazine compounds exhibit significant antitumor properties. A study involving various synthesized derivatives demonstrated that certain modifications led to enhanced cytotoxicity against several cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents on the dihydropyridazine ring could lead to increased potency against tumor cells .
Antimicrobial Properties
Compounds similar to 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine have shown antimicrobial activity against various pathogens. For instance, studies have demonstrated that modifications in the chemical structure can result in enhanced activity against Staphylococcus aureus and Candida albicans. This suggests that the target compound may possess similar antimicrobial properties .
Neuroprotective Effects
In animal models, certain dihydropyridazine derivatives have been evaluated for neuroprotective effects. These studies often focus on their ability to mitigate neurodegeneration induced by toxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce parkinsonism. The neuroprotective mechanism may involve antioxidant activity or modulation of neurotransmitter levels .
Case Studies and Experimental Findings
- Antitumor Efficacy : In a recent study evaluating a series of dihydropyridazine compounds, it was found that specific analogs exhibited IC50 values in the low micromolar range against various cancer cell lines. The most potent compound demonstrated an IC50 of 5 µM against HepG2 cells, indicating strong antitumor potential .
- Antimicrobial Screening : A disk diffusion method was employed to assess the antimicrobial properties of synthesized derivatives. Compounds were tested against E. coli and S. aureus, with some exhibiting zones of inhibition greater than 15 mm, indicating significant antibacterial activity .
- Neuroprotective Studies : In vivo studies on rats treated with MPTP showed that administration of certain dihydropyridazine derivatives significantly reduced motor deficits compared to untreated controls, suggesting a protective effect on dopaminergic neurons .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the dihydropyridazine ring influence biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| 1-position (N-substituent) | Enhances antitumor activity |
| 4-position (methoxy group) | Increases lipophilicity and bioavailability |
| 6-position (oxo group) | Essential for maintaining biological activity |
This table illustrates how different modifications can lead to varying degrees of biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
